molecular formula C21H25N3O3S B11223010 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11223010
M. Wt: 399.5 g/mol
InChI Key: REDCZMLFEPNOEE-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexane derivative with an isoquinoline derivative under specific conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl) [1- (1,3-thiazol-2-yl)ethyl]amine hydrochloride
  • 2-噻唑乙胺 (2-thiazol-2-yl-ethylamine)

Uniqueness

Compared to similar compounds, 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-27-13-12-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-2-6-10-21)18(25)23-20-22-11-14-28-20/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3,(H,22,23,25)

InChI Key

REDCZMLFEPNOEE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC=CS4

Origin of Product

United States

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